molecular formula C24H26N4O3S B2366625 5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923678-45-9

5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2366625
CAS No.: 923678-45-9
M. Wt: 450.56
InChI Key: NTGGBLOWTGBAAU-UHFFFAOYSA-N
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Description

5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a methoxy group, and a sulfonamide linkage, making it a subject of interest for chemists and researchers.

Mechanism of Action

Target of Action

Similar compounds have been found to targetPantothenate synthetase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic pathways.

Mode of Action

It is common for such compounds to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . This interaction often results in the disruption of the biochemical processes that the enzyme is involved in.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, the inhibition of Pantothenate synthetase would disrupt the biosynthesis of coenzyme A. Coenzyme A is involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Disruption of these pathways can lead to a decrease in energy production and other downstream effects .

Result of Action

The inhibition of an enzyme like pantothenate synthetase could lead to a decrease in the production of coenzyme a, affecting energy production and other metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. The presence of the tert-butyl and methoxy groups, along with the sulfonamide linkage, provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-16-12-13-28-15-20(26-23(28)25-16)17-6-9-19(10-7-17)27-32(29,30)22-14-18(24(2,3)4)8-11-21(22)31-5/h6-15,27H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGGBLOWTGBAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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